1,4-Cyclohexanedicarboxylic acid

Vue d'ensemble

Description

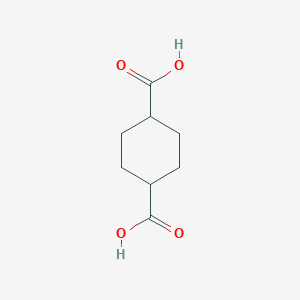

1,4-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) attached to a cyclohexane ring at the 1 and 4 positions. This compound exists in two isomeric forms: cis and trans. The trans isomer is more commonly studied due to its stability and applications .

Méthodes De Préparation

1,4-Cyclohexanedicarboxylic acid can be synthesized through several methods:

-

Hydrogenation of Terephthalic Acid: : This is a common industrial method where terephthalic acid undergoes hydrogenation in the presence of a catalyst to produce this compound . [ \text{C}_6\text{H}_4(\text{CO}_2\text{H})_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{10}(\text{CO}_2\text{H})_2 ]

-

Catalytic Hydrogenation: : Another method involves the hydrogenation of dimethyl terephthalate using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

-

Refluxing in DMF: : The trans isomer can be prepared by adding this compound to dimethylformamide (DMF) solvent, followed by heating and refluxing with a catalyst .

Analyse Des Réactions Chimiques

1,4-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:

-

Oxidation: : It can be oxidized to form cyclohexane-1,4-dione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

-

Reduction: : The compound can be reduced to cyclohexane-1,4-dimethanol using reducing agents such as lithium aluminum hydride (LiAlH4) .

-

Esterification: : It reacts with alcohols in the presence of acid catalysts to form esters, which are useful in polymer synthesis .

-

Polymerization: : this compound can be polymerized with diols to form polyesters, which are used in various industrial applications .

Applications De Recherche Scientifique

Polymer Production

Role as a Monomer:

1,4-Cyclohexanedicarboxylic acid is primarily utilized as a monomer in the production of polyesters and polyamides. Its incorporation into polymer chains enhances properties such as strength, flexibility, and chemical resistance. This makes it particularly valuable in the creation of specialty polymers used in various industrial applications .

Plasticizers:

The compound is also used as a plasticizer in polymer formulations. By improving the flexibility and processability of plastics, rubbers, and coatings, this compound esters enhance the softness and impact resistance of these materials .

Coatings and Adhesives

Resins and Coatings:

In the coatings industry, this compound derivatives function as cross-linking agents and curing agents. These derivatives improve the durability and weather resistance of coatings while enhancing adhesion properties . For example, its addition to polyester powder coatings has been shown to improve flow properties during curing and broaden the cure window, allowing for more flexible processing conditions .

Adhesives:

The compound is also employed in formulating adhesives and sealants. It acts as a curing agent that enhances adhesion strength and chemical resistance in various applications including construction and automotive sectors .

Pharmaceutical Applications

Pharmaceutical Intermediates:

this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the production of drugs targeting cardiovascular diseases, antifungal treatments, and anticancer therapies . The ability to modify its structure allows for the development of novel therapeutic agents with improved efficacy.

Textile Industry

In textiles, this compound is utilized as a dye intermediate and finishing agent. Its derivatives contribute to improved color fastness and dye uptake while enhancing the dimensional stability of fabrics . This application is crucial for producing textiles that maintain their appearance after multiple washes.

Food Packaging

The use of this compound extends to food packaging materials. It is incorporated into polyesters that provide essential barrier properties against moisture and gases, ensuring food safety and extending shelf life .

Corrosion Inhibition

In metalworking fluids and industrial coatings, this compound acts as a corrosion inhibitor. It forms protective films on metal surfaces that prevent corrosion, thereby extending the lifespan of metal components .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Polymer Production | Monomer for polyesters and polyamides | Enhances strength and flexibility |

| Coatings | Cross-linking agent in resins | Improves durability and adhesion |

| Adhesives | Curing agent for sealants | Increases adhesion strength |

| Pharmaceuticals | Intermediate for drug synthesis | Enables development of therapeutic agents |

| Textiles | Dye intermediate | Enhances color fastness |

| Food Packaging | Component in polyester films | Provides barrier properties |

| Corrosion Inhibition | Used in metalworking fluids | Prevents corrosion on metal surfaces |

Case Studies

- Polyester Powder Coatings: Research demonstrated that incorporating this compound into polyester resins significantly improved flow properties during curing processes while allowing for lower curing temperatures or shorter times .

- Biomedical Applications: Studies have explored biodegradable polymers derived from this compound for drug delivery systems targeting cancer therapy. These systems aim to enhance drug availability at desired sites while reducing systemic toxicity associated with conventional therapies .

- Textile Finishing: The application of this compound in textile processing has led to improvements in dye uptake and color retention after washing cycles, showcasing its effectiveness in enhancing fabric performance .

Mécanisme D'action

The mechanism of action of 1,4-Cyclohexanedicarboxylic acid involves its ability to form hydrogen bonds and interact with other molecules. In polymerization reactions, it acts as a diacid monomer, reacting with diols or diamines to form long-chain polymers. Its unique cycloaliphatic structure imparts rigidity and stability to the resulting polymers .

Comparaison Avec Des Composés Similaires

1,4-Cyclohexanedicarboxylic acid can be compared with other dicarboxylic acids such as:

-

Terephthalic Acid: : Unlike this compound, terephthalic acid has a planar aromatic structure, which affects the properties of the polymers formed .

-

1,2-Cyclohexanedicarboxylic Acid: : This compound has carboxyl groups at the 1 and 2 positions, leading to different reactivity and polymer properties .

-

Adipic Acid: : A linear dicarboxylic acid, adipic acid is commonly used in nylon production and has different mechanical properties compared to the cyclic structure of this compound .

Activité Biologique

1,4-Cyclohexanedicarboxylic acid (1,4-CHDA) is a dicarboxylic acid with significant applications in various fields, including materials science and pharmaceuticals. This article explores the biological activity of 1,4-CHDA, summarizing its synthesis, toxicity, and potential health effects based on diverse research findings.

Chemical Structure and Properties

1,4-CHDA has the molecular formula CHO and consists of two carboxylic acid groups attached to a cyclohexane ring at the 1 and 4 positions. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Synthesis of this compound

The synthesis of 1,4-CHDA typically involves the hydrolysis of dimethyl 1,4-cyclohexanedicarboxylate. This process can yield high-purity 1,4-CHDA with controlled ratios of cis and trans isomers, which may have different biological activities .

Toxicity Studies

Research indicates that 1,4-CHDA exhibits low toxicity levels in various biological assays. A study focusing on migration studies and toxicity evaluations found that 1,4-CHDA did not show significant androgenic or estrogenic activity when screened against potential endocrine disruptors . This suggests that while it is chemically reactive, its biological impact may be limited regarding hormone disruption.

Case Studies

Several studies have investigated the effects of 1,4-CHDA in cellular models. For instance:

- Cell Viability Assays : In vitro tests demonstrated that concentrations of 1,4-CHDA up to 1000 µM did not significantly affect cell viability in human cell lines. This indicates a favorable safety profile for potential applications in food packaging and other consumer products .

- Genotoxicity Testing : In a comprehensive evaluation involving various chemical compounds from food contact materials (FCMs), 1,4-CHDA was included among other substances tested for genotoxic effects. The results indicated no significant genotoxicity attributed to this compound .

Applications in Materials Science

1,4-CHDA is extensively used as a precursor for synthesizing polyesters and polyamides. Its ability to form copolymers with desirable thermal and mechanical properties makes it valuable in producing high-performance materials. Research has shown that incorporating 1,4-CHDA into polymer matrices can enhance their heat resistance and environmental stability .

Summary of Research Findings

Propriétés

IUPAC Name |

cyclohexane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGZQGDTEZPERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038788, DTXSID901031536, DTXSID001290604 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1076-97-7, 619-81-8, 619-82-9 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001290604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hexahydroterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4s)-cyclohexane-1,4-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68QED0R44U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-CYCLOHEXANEDICARBOXYLIC ACID, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18W55738KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-Cyclohexanedicarboxylic acid?

A1: The molecular formula of this compound is C8H12O4. Its molecular weight is 172.18 g/mol.

Q2: Are there any spectroscopic data available for 1,4-CHDA?

A2: Yes, Fourier-transform infrared spectroscopy (FTIR) data has been used to characterize 1,4-CHDA and its polymers. [, ]

Q3: Does 1,4-CHDA exhibit isomerism?

A3: Yes, 1,4-CHDA exists as both cis and trans isomers. The cis isomer can adopt either e,a (equatorial-axial) or e,e (equatorial-equatorial) conformations, while the trans isomer typically adopts the e,e conformation. [, , ]

Q4: How does the cis/trans isomerism of 1,4-CHDA influence its properties?

A4: The cis/trans ratio significantly impacts the properties of polymers incorporating 1,4-CHDA. For instance, the trans isomer promotes crystallinity, leading to higher melting temperatures and potentially influencing degradation rates. Conversely, a higher cis content can enhance flexibility and elasticity in polymers. [, , , ]

Q5: How is 1,4-CHDA utilized in polymer synthesis?

A5: 1,4-CHDA serves as a monomer in the production of various polyesters and polyamides. It is particularly valuable in creating biodegradable polymers. [, , , , , ]

Q6: What advantages does incorporating 1,4-CHDA offer in polyesters?

A6: 1,4-CHDA enhances the thermal and mechanical properties of polyesters. By adjusting the cis/trans ratio, researchers can fine-tune properties like melting temperature, tensile strength, and elasticity. [, , , , ]

Q7: Can 1,4-CHDA be used to modify existing polymers?

A7: Yes, 1,4-CHDA can be incorporated into existing polymers like poly(butylene terephthalate) (PBT) to modify their properties. This allows for tailoring melting temperature and enhancing specific mechanical properties without compromising thermal stability. []

Q8: Does 1,4-CHDA have catalytic applications?

A8: While not a catalyst itself, 1,4-CHDA plays a crucial role in the synthesis of catalysts. For example, it is used in preparing a catalyst for the hydrogenation of terephthalic acid to produce trans-1,4-Cyclohexanedicarboxylic acid. []

Q9: How does 1,4-CHDA perform under different conditions?

A9: The stability of 1,4-CHDA and its polymers can be influenced by factors like temperature, pH, and the presence of enzymes. For example, polyanhydrides derived from 1,4-CHDA degrade at different rates in aqueous solutions depending on their crystallinity. []

Q10: Have computational methods been used to study 1,4-CHDA?

A10: Yes, molecular docking simulations have been employed to investigate the interaction between 1,4-CHDA-modified polymers and enzymes like PC lipase, providing insights into degradation mechanisms. []

Q11: What is known about the toxicity of 1,4-CHDA?

A11: Studies suggest that 1,4-CHDA and related compounds like 1,4-cyclohexanedimethanol exhibit low to moderate toxicity. Research following the Elk River chemical spill indicated minimal toxicological risk to humans at low concentrations. []

Q12: Is 1,4-CHDA biodegradable?

A12: 1,4-CHDA-based polyanhydrides have demonstrated biodegradability, making them attractive for controlled drug delivery applications. []

Q13: How is 1,4-CHDA employed in drug delivery systems?

A13: Polyanhydrides synthesized from 1,4-CHDA can encapsulate and control the release of drugs. This approach is particularly promising for hydrolytically labile drugs, offering protection and sustained release. []

Q14: Are there any examples of interdisciplinary research involving 1,4-CHDA?

A14: Yes, research on 1,4-CHDA often bridges chemistry, materials science, and biomedical engineering. This interdisciplinary approach is exemplified in the development of biodegradable polymers for drug delivery and biomaterial applications. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.